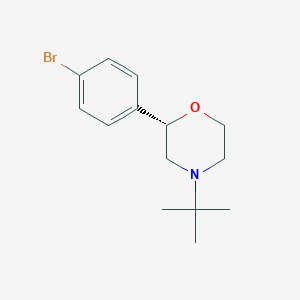
(2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the tert-butyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Chlorophenyl)-4-tert-butylmorpholine: Similar structure with a chlorine atom instead of a bromine atom.
(2S)-2-(4-Fluorophenyl)-4-tert-butylmorpholine: Similar structure with a fluorine atom instead of a bromine atom.
(2S)-2-(4-Methylphenyl)-4-tert-butylmorpholine: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
(2S)-2-(4-Bromophenyl)-4-tert-butylmorpholine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen or alkyl substituents. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
920798-88-5 |
|---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-4-tert-butylmorpholine |
InChI |
InChI=1S/C14H20BrNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
IIEXZPDGBVEEDO-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
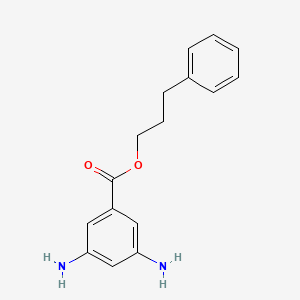
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
methanone](/img/structure/B12622938.png)
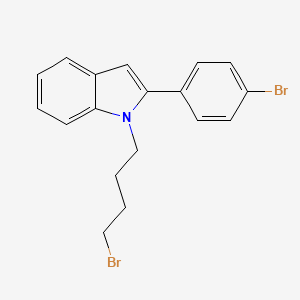
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
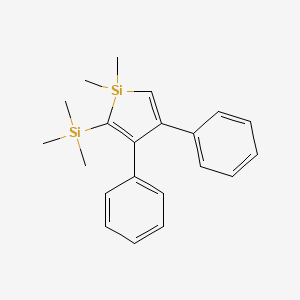
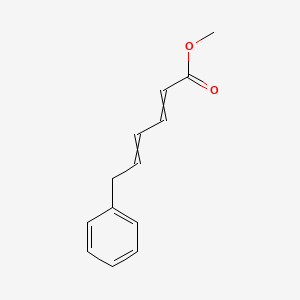
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)

![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

